
4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry to prevent spoilage and extend shelf life. However, TBHQ has also been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Regioselectivity in Synthesis : The study of N-alkylated-4-oxoquinoline derivatives, which share structural motifs with the compound , highlights the significance of regioselective reactions in medicinal chemistry. Such compounds exhibit various pharmacological activities, and their synthesis involves complex reactions where selectivity is crucial for achieving desired biological effects (Batalha et al., 2019).
Catalytic Oxidative Cyclization : The development of a copper-catalyzed aerobic oxidative cyclization method demonstrates an efficient way to synthesize tert-alkylated isoquinolinediones. This process also emphasizes the construction of tertiary alkyl-aryl C(sp3)-C(sp2) bonds with positional selectivity, which is relevant for compounds including tert-butyl groups (Tang et al., 2016).
Biological Activities
Antimalarial Activity : Research into N-tert-Butyl isoquine (GSK369796) highlights the potential of tert-butyl-quinoline derivatives as antimalarial agents. The molecule was developed through a public-private partnership, focusing on its activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This reflects the broader application of similar compounds in treating infectious diseases (O’Neill et al., 2009).
Antipsychotic Potential : Studies on heterocyclic carboxamides, structurally related to the target compound, suggest their potential as antipsychotic agents. These compounds were evaluated for their affinity towards dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and related disorders. Such research underscores the therapeutic relevance of benzamide derivatives in neuropsychiatric conditions (Norman et al., 1996).
Advanced Chemical Analysis
- Spectrometric Analysis : The electrospray mass spectrometry study of N-linked carbohydrates derivatized at the reducing terminus, which includes analysis of compounds with tert-butyl groups, provides insights into the structural analysis and characterization of complex molecules. Such techniques are crucial for understanding the physicochemical properties of medicinal compounds, including those related to the compound (Harvey, 2000).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)16-8-5-14(6-9-16)20(25)22-17-10-11-18-15(13-17)7-12-19(24)23(18)4/h5-6,8-11,13H,7,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNPWICFMLGQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



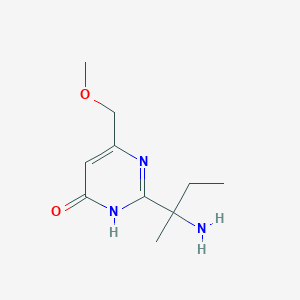

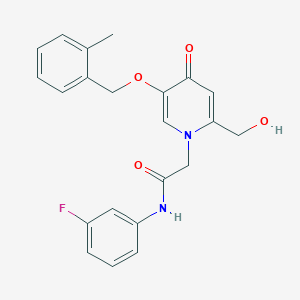
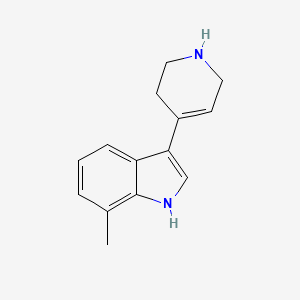
![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2918729.png)
![2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B2918730.png)

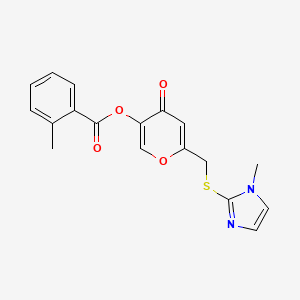
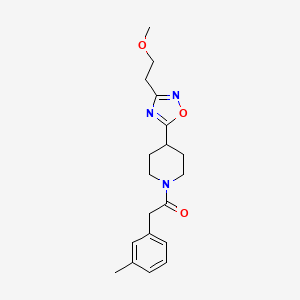
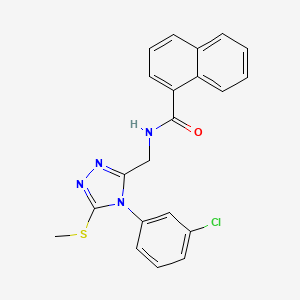
![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)
